PHOSPHORUS YELLOW

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubilities in water: one part/300,000 parts water; in abs alc: one g/400 mL; in abs ether: one g/102 mL; in CHCl3: one g/40 mL; in benzene: one g/35 mL; in CS2: one g/0.8 mL. Solubility in oils: one gram phosphorus dissolves in 80 ml olive oil, 60 ml oil of turpentine, about 100 mL almond oil.

0.33 mg/100 g water at 15 °C; 2.7 g/100 g benzene at 15 °C; 89.8 g/100 g carbon disulfide at 10 °C

Synonyms

Canonical SMILES

Biomolecular Research

- Nucleic Acids: Phosphorus is a fundamental component of the backbone in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the molecules that encode genetic information and facilitate essential biological processes . Studying the structure and function of these molecules through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy relies heavily on understanding phosphorus interactions.

- Energy Transfer: Adenosine triphosphate (ATP), a molecule containing multiple phosphate groups, is the primary energy currency in cells. Research on cellular processes often involves tracking ATP levels and its role in various metabolic pathways .

Medicine and Drug Development

- Bone Health: Phosphorus, in the form of calcium phosphate, provides the structural framework for bones and teeth. Research in bone biology and diseases like osteoporosis often focuses on understanding the role of phosphorus in bone mineralization and developing therapies to improve bone health .

- Drug Design: Phosphorus-containing molecules are prevalent in the development of new drugs due to their ability to interact with various biological targets. Researchers utilize phosphorus chemistry to modify existing drugs or create novel ones with improved efficacy and reduced side effects .

Environmental Science and Agriculture

- Nutrient Cycling: Phosphorus is an essential macronutrient for plant growth. Research in environmental science and agriculture explores how phosphorus cycles through soil ecosystems and its impact on plant productivity. Additionally, concerns regarding phosphorus runoff from agricultural practices and its contribution to eutrophication in water bodies necessitate research on sustainable phosphorus management strategies .

- Wastewater Treatment: Phosphorus removal from wastewater is crucial to prevent environmental pollution. Researchers investigate and develop efficient wastewater treatment technologies that optimize phosphorus recovery and minimize its discharge into natural waterways .

- Phosphorus Trioxide (): Formed when yellow phosphorus reacts with limited oxygen:

- Phosphorus Pentoxide (): Produced when there is an excess of oxygen:

Additionally, yellow phosphorus reacts vigorously with halogens to form phosphorus trihalides:

- With chlorine:

- With bromine:

In aqueous solutions, yellow phosphorus can also react with water and acids, although it does not react with dilute non-oxidizing acids .

The biological activity of yellow phosphorus is primarily associated with its toxicity. It is highly toxic when ingested or inhaled, leading to symptoms such as liver damage, respiratory distress, and skin burns. The compound has been linked to severe systemic effects including hypocalcemia and potential pulmonary edema following vapor exposure . Chronic exposure can result in phossy jaw due to necrosis of the mandible .

Yellow phosphorus has been studied for its effects on cellular mechanisms, particularly regarding oxidative stress and inflammation pathways. Its ability to generate reactive oxygen species upon combustion contributes significantly to its toxicological profile.

Yellow phosphorus can be synthesized through several methods:

- Carbothermal Reduction: The primary industrial method involves heating phosphate rock (calcium phosphate) with carbon and silica at high temperatures (around 1700 K). The reaction produces elemental phosphorus vapor which can be condensed:

- Thermal Decomposition: This method involves the thermal decomposition of phosphine or other phosphorus compounds under controlled conditions.

- Electrochemical Methods: Recent research has explored electrochemical methods for producing yellow phosphorus from phosphate solutions using electricity.

Yellow phosphorus has several applications across different industries:

- Military Use: Employed in incendiary devices and munitions due to its pyrophoric nature.

- Chemical Manufacturing: Used as a precursor for producing phosphoric acid and various phosphates utilized in fertilizers.

- Food Industry: Historically used in small quantities for food additives.

- Industrial Processes: Serves as a reducing agent in

Studies on the interactions of yellow phosphorus focus on its reactivity with biological systems and environmental implications. Research indicates that exposure leads to oxidative stress responses in cells, contributing to cytotoxicity. Investigations into its interactions with other elements reveal that yellow phosphorus can form various compounds that may have distinct biological effects.

In environmental contexts, studies have shown that yellow phosphorus can contaminate soil and water bodies, leading to ecological risks due to its toxicity and persistence.

Yellow phosphorus shares similarities with other allotropes of phosphorus but exhibits unique properties:

| Compound | Structure | Reactivity | Toxicity Level | Uses |

|---|---|---|---|---|

| White Phosphorus | Tetrahedral | Highly reactive | High | Military applications, chemical synthesis |

| Red Phosphorus | Polymeric structure | Less reactive | Low | Flame retardants, safety matches |

| Black Phosphorus | Layered structure | Least reactive | Low | Electronics, batteries |

Uniqueness of Yellow Phosphorus- Yellow phosphorus is more reactive than red or black forms due to its tetrahedral structure.

- It ignites spontaneously in air at lower temperatures compared to white phosphorus.

- Its high toxicity levels make it particularly hazardous compared to other allotropes.

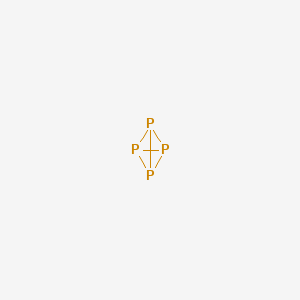

Tetrahedral P4 Molecular Configuration Research

White phosphorus, also known as yellow phosphorus or tetraphosphorus, exists as discrete molecular units composed of four phosphorus atoms arranged in a tetrahedral configuration [1]. The tetrahedral P4 molecule represents one of the most structurally characterized allotropes of elemental phosphorus, with extensive research establishing its fundamental geometric parameters [2].

Gas-phase electron diffraction studies have provided precise measurements of the P4 molecular structure, revealing a P-P bond length of 2.1994(3) Ångströms [35]. This experimental value represents an updated and reconciled measurement that resolves previous conflicting literature values [35]. The tetrahedral arrangement consists of six P-P single bonds connecting the four phosphorus atoms, with each phosphorus atom occupying a vertex of the regular tetrahedron [1] [3].

The molecular geometry of P4 exhibits perfect tetrahedral symmetry in the gas phase, belonging to the Td point group [10]. Each P-P-P bond angle measures exactly 60 degrees, significantly smaller than the ideal tetrahedral angle of 109.5 degrees [2] [39]. This angular strain contributes substantially to the high reactivity of the P4 molecule, as the bond angles deviate drastically from the energetically preferred angle for non-hybridized phosphorus atoms, which is approximately 90 degrees [33].

Crystallographic investigations have revealed that P4 molecules retain their tetrahedral structure in the solid state [3]. Two polymorphic forms of white phosphorus are known: the α form, which is stable under standard conditions and exhibits a body-centered cubic crystal structure, and the β form, which appears at 195.2 K and is believed to possess a hexagonal crystal structure [3].

The tetrahedral P4 structure demonstrates remarkable stability in various phases. Molten and gaseous white phosphorus maintain the tetrahedral molecular units up to temperatures of 800°C, at which point thermal decomposition begins to produce P2 molecules [1]. This thermal stability underscores the intrinsic stability of the tetrahedral configuration despite the apparent ring strain.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| P-P Bond Length | 2.1994(3) Å | Gas-phase electron diffraction | [35] |

| P-P-P Bond Angle | 60° | Various experimental methods | [2] [39] |

| Molecular Symmetry | Td | Structural analysis | [10] |

| Decomposition Temperature | 800°C | Thermal analysis | [1] |

Quantum Chemical Calculations of P4 Bonding

Quantum chemical calculations have provided detailed insights into the bonding characteristics of the P4 molecule through various theoretical approaches [8] [10]. Density functional theory calculations using the B3LYP method with aug-cc-pVQZ basis sets have been extensively employed to investigate the electronic structure and bonding properties of tetraphosphorus [10].

Coupled cluster calculations including single and double excitations plus triple excitations calculated with perturbation theory have yielded an equilibrium energy of -1363.75422 atomic units for the P4 molecule, with an optimized P-P bond distance of 2.2044 Ångströms [10]. Comparative calculations using the B3LYP density functional theory method produced similar results, with an energy of -1365.59641 atomic units and a bond distance of 2.2079 Ångströms [10].

The bonding in P4 has been characterized as involving six single P-P bonds with significant delocalization effects [1]. Natural bond orbital analysis reveals that the P4 molecule exhibits substantial electron delocalization, which contributes to its stability despite the apparent ring strain [1]. The bonding can be described in terms of spherical aromaticity or cluster bonding, where electrons are highly delocalized throughout the tetrahedral framework [1].

Magnetically induced current calculations have demonstrated that P4 exhibits strong aromatic character, with currents summing to 29 nanoamperes per Tesla, significantly exceeding the value of 11 nanoamperes per Tesla observed in benzene [1]. This finding supports the description of P4 as possessing three-dimensional aromaticity, which contributes to its remarkable stability.

The hybridization state of phosphorus atoms in P4 has been the subject of theoretical investigation. While some analyses suggest sp3 hybridization with 75% p-character [16], more detailed studies indicate that the bonding involves predominantly pure p-orbitals with minimal s-orbital participation [16]. This finding is consistent with the observed bond angles and the preference for bent bonding in the P4 framework.

Wiberg bond index calculations provide quantitative measures of bond order in P4. The P-P bonds exhibit bond indices consistent with single bond character, though with some variation depending on the computational method employed [5]. These calculations support the description of P4 as containing six equivalent P-P single bonds within the tetrahedral framework.

Theoretical Study of P4 Electronic Structure

The electronic structure of P4 has been extensively investigated through ab initio and semi-empirical quantum mechanical methods [19]. The molecule possesses 20 valence electrons distributed among molecular orbitals that reflect the tetrahedral symmetry of the nuclear framework [7].

Photoelectron spectroscopy measurements have provided experimental validation of theoretical electronic structure calculations for P4 [18]. The ionization potentials measured experimentally show good agreement with calculated molecular orbital energies, confirming the accuracy of quantum chemical predictions [18]. The first ionization potential of P4 has been measured at approximately 9.1 electron volts [18].

The occupied molecular orbitals of P4 can be categorized into bonding and lone pair orbitals [32]. The bonding orbitals are primarily of pσ character, reflecting the p-orbital contributions to the P-P bonds [32]. The lone pair orbitals possess higher s-character and are lower in energy than the bonding orbitals [32]. This orbital arrangement is crucial for understanding the reactivity patterns of P4.

Molecular orbital calculations reveal that the highest occupied molecular orbital in P4 corresponds to bonding character [32]. This electronic configuration contributes to the stability of the tetrahedral structure and influences the chemical reactivity of the molecule [32]. The lowest unoccupied molecular orbitals are antibonding in character and play important roles in chemical reactions involving P4.

The electron density distribution in P4 exhibits characteristics consistent with bent bonding [9]. Contour plots of wave functions show electron density concentrated outside the direct P-P internuclear axes, indicating the bent nature of the bonds [9]. This bent bonding character is a consequence of the tetrahedral geometry and the preference for p-orbital interactions.

Extended Hückel and complete neglect of differential overlap calculations have been employed to study the electronic structure of P4 and related phosphorus-containing molecules [9]. These calculations provide insight into the relationship between electronic structure and chemical properties, particularly regarding the bonding interactions and electron distribution patterns.

The electronic structure calculations also reveal the presence of multicenter bonding density within the P4 cage structure [9]. This multicenter character contributes to the overall stability of the molecule and helps explain the persistence of the tetrahedral structure across different phases and conditions.

Comparative Analysis with N4 Molecular Systems

Theoretical studies comparing P4 and N4 molecular systems have provided valuable insights into the stability differences between these isoelectronic tetrahedral molecules [19] [22]. While P4 is a stable, well-characterized molecule, the tetrahedral N4 analogue remains hypothetical and is predicted to be highly unstable [19].

Ab initio and semi-empirical self-consistent field molecular orbital calculations have been performed on both P4 and N4 to understand their contrasting stability [19]. The calculations reveal fundamental differences in bonding characteristics that explain the observed stability of P4 versus the instability of N4 [19]. The smaller size of nitrogen atoms leads to increased ring strain in the tetrahedral N4 structure compared to P4.

The bond lengths in hypothetical tetrahedral N4 would be significantly shorter than those in P4, leading to greater angular strain and reduced stability [22]. Computational studies predict that N4 would have a positive enthalpy of formation, making it thermodynamically unstable with respect to decomposition into atomic nitrogen [22]. In contrast, P4 has a well-established negative enthalpy of formation, confirming its thermodynamic stability.

Localized molecular orbital transformations have been applied to both P4 and N4 systems to analyze their bonding patterns [19]. These studies reveal that while both molecules would exhibit bent bonding characteristics, the degree of strain and the energy penalties associated with the tetrahedral geometry differ significantly between the two systems [19].

The electronic structure differences between P4 and N4 are also reflected in their predicted ionization potentials and electron affinities [19]. Theoretical calculations suggest that N4, if it could exist, would have significantly different electronic properties compared to P4, with higher ionization potentials and different orbital energy patterns.

Comparative studies have extended to other Group 15 tetrahedral molecules, including AsP3, which represents an intermediate case between P4 and hypothetical N4 [35]. Gas-phase electron diffraction studies of AsP3 have provided As-P bond lengths of 2.3041(12) Ångströms and P-P bond lengths of 2.1949(28) Ångströms [35]. The electronic structure of AsP3 shows similarities to P4, suggesting that the larger atomic size of the heavier pnictogens contributes to the stability of tetrahedral structures.

The stability trends in Group 15 tetrahedral molecules can be understood in terms of the decreasing s-p energy gap as one moves down the periodic table [25]. The larger atoms in the lower periods can more readily accommodate the geometric constraints of the tetrahedral structure without excessive strain.

Localized Orbital Transformations in P4 Research

Localized molecular orbital analysis has provided crucial insights into the bonding characteristics of P4 through transformation of delocalized canonical molecular orbitals into chemically meaningful localized representations [29] [30]. These transformations allow for a more intuitive understanding of the bonding patterns and electron distribution in the tetrahedral P4 molecule.

The Edmiston-Ruedenberg localization method has been successfully applied to P4 to generate localized molecular orbitals corresponding to individual P-P bonds and lone pairs [30]. This approach transforms the delocalized molecular orbitals into localized orbitals that correspond more closely to chemical intuition about bonding [29]. The resulting localized orbitals reveal the bent nature of the P-P bonds in the tetrahedral framework.

Boys localization and Pipek-Mezey localization methods have also been employed in P4 studies [29]. These different localization schemes provide complementary perspectives on the bonding, with the Pipek-Mezey method preserving σ and π symmetry characteristics while the Boys method tends to produce equivalent bent bonds [29]. The choice of localization method can influence the interpretation of bonding patterns in P4.

Localized orbital analysis reveals that each P-P bond in P4 exhibits significant bent character, with maximum electron density occurring away from the direct internuclear axis [31]. This bent bonding is a consequence of the geometric constraints imposed by the tetrahedral structure and the preference for p-orbital interactions between phosphorus atoms [31].

The localized orbitals also reveal the presence of lone pairs on each phosphorus atom in P4 [30]. These lone pairs are predominantly s-character and are responsible for much of the chemical reactivity of the molecule [30]. The orientation and hybridization of these lone pairs influence the coordination behavior and reaction pathways of P4.

Fourth moment localization methods have been developed to improve the locality of molecular orbitals, with applications to P4 systems [28]. These advanced localization techniques provide orbitals with more rapid tail decay compared to traditional second moment methods, making them particularly useful for understanding local electron correlation effects in P4 [28].

The localized orbital transformations have also been applied to study the relationship between P4 and related phosphorus-containing molecules [30]. Comparative localization studies of S4N4 and other cage molecules have provided insights into the general principles governing bonding in polyhedral structures [30]. These studies reveal common patterns of bent bonding and multicenter interactions in cage compounds.

Natural localized molecular orbital analysis has provided quantitative measures of orbital localization in P4 [48]. These calculations reveal the degree to which electrons are localized on specific bonds versus delocalized throughout the molecular framework [48]. The results support the description of P4 as having significant multicenter bonding character while retaining identifiable P-P bond pairs.

| Localization Method | Key Features | Application to P4 |

|---|---|---|

| Edmiston-Ruedenberg | Maximum self-repulsion | Reveals bent P-P bonds |

| Boys | Minimum spatial extent | Equivalent bond description |

| Pipek-Mezey | Maximum atomic character | Preserves symmetry |

| Fourth Moment | Improved tail decay | Enhanced locality |

Carbothermic Reduction Process Fundamentals

The carbothermic reduction process represents the cornerstone of industrial yellow phosphorus production, employing high-temperature reduction of phosphate minerals using carbon as the reducing agent [1] [2] [3]. This endothermic process operates on the principle of thermodynamic favorability at elevated temperatures, where the entropy gain from converting solid reactants to gaseous products drives the reaction forward [4] [5].

The fundamental carbothermic reduction reaction for yellow phosphorus production involves the treatment of fluorapatite with carbon and silica at temperatures exceeding 1300°C [2] [6] [3]. The primary reaction mechanism follows the stoichiometric equation:

Ca₁₀(PO₄)₆F₂ + 15C + 9SiO₂ → 3P₂ + 9CaSiO₃ + CaF₂ + 15CO [2] [6]

This reaction exhibits a standard enthalpy change of +2847 kJ/mol and a Gibbs free energy change of -280 kJ/mol at 1400°C, indicating spontaneous reaction conditions under industrial operating parameters [7] [8]. The thermodynamic analysis reveals that the process becomes increasingly favorable as temperature increases, with optimal reaction rates achieved between 1400-1500°C [5] [9].

The carbothermic reduction mechanism proceeds through multiple intermediate steps, involving the sequential breakdown of complex phosphate minerals [10] [11]. Research indicates that alkaline earth phosphates undergo reduction following the sequence: metaphosphate → pyrophosphate → orthophosphate → metal oxide [10]. This stepwise reduction pathway allows for controlled phosphorus liberation while minimizing unwanted side reactions that could compromise product quality [11] [12].

The process exhibits complex kinetic behavior, with reaction rates influenced by temperature, particle size, gas flow dynamics, and chemical composition of the charge materials [12] [13]. Kinetic studies demonstrate that the carbothermic reduction follows multi-step kinetics rather than simple single-step mechanisms, reflecting the complexity of the industrial process [13] [14].

Submerged-Arc Furnace Technology Development

The submerged-arc furnace represents the most advanced and widely adopted technology for yellow phosphorus production, offering superior energy efficiency and process control compared to alternative furnace designs [2] [6] [15]. These furnaces operate as integrated chemical reactors, heat exchangers, and gas-solid filters, requiring sophisticated engineering design to achieve optimal performance [7] [16].

Modern submerged-arc furnaces for phosphorus production typically employ a triangular three-electrode configuration with power ratings ranging from 45-80 MW [2] [6] [7]. The electrode arrangement utilizes either prebaked or Söderberg electrodes, with prebaked electrodes preferred for yellow phosphorus production due to their lower organic impurity content [6] [7]. The furnace design incorporates water-cooled steel shells lined with refractory materials, specifically carbon blocks in the lower sections and firebrick in the upper regions [6] [17].

The technology development has focused on optimizing electrode positioning, burden distribution, and thermal management systems [18]. Advanced furnace designs incorporate automated burden feeding systems with 8-12 radially distributed feed chutes to ensure uniform material distribution around the electrodes [5]. The electrode spacing typically ranges from 2.5-3.5 meters in an equilateral triangle configuration, providing optimal arc characteristics and heat distribution [17].

Recent technological advances have emphasized improved energy efficiency through enhanced furnace design and process control systems. The implementation of computational fluid dynamics modeling has enabled better understanding of gas flow patterns, temperature distribution, and chemical reaction zones within the furnace [18]. These developments have contributed to reduced energy consumption from historical levels of 15-20 MWh/ton to current best practices of 12-15 MWh/ton of phosphorus [7].

The furnace technology incorporates sophisticated off-gas treatment systems, including electrostatic precipitators achieving 95-99% dust removal efficiency and multi-stage condensation systems for phosphorus recovery [5]. The integration of these technologies has resulted in overall phosphorus recovery rates of 85-95% from the raw materials [5].

Reaction Mechanisms in Electric Furnace Production

The electric furnace production of yellow phosphorus involves complex reaction mechanisms occurring in distinct zones within the furnace, each characterized by specific temperature profiles and chemical transformations [5] [7]. The reaction zones can be categorized into preheating, reduction, and melting regions, with temperatures ranging from 800°C in the upper zones to 1500°C in the electrode vicinity [7].

The primary reaction mechanism initiates with the thermal decomposition of phosphate minerals at temperatures above 1200°C, followed by the carbothermic reduction of phosphorus pentoxide [5] [7]. The overall reaction proceeds through several intermediate steps:

- Thermal decomposition: Ca₁₀(PO₄)₆F₂ → CaO + P₂O₅ + CaF₂

- Carbothermic reduction: P₂O₅ + 5C → P₂ + 5CO

- Phosphorus dimerization: P₂ → P₄ (at temperatures below 1200°C) [4] [8]

The reaction mechanism exhibits strong temperature dependence, with phosphorus vapor existing primarily as P₂ dimers at furnace temperatures above 1500°C, subsequently converting to P₄ tetramers during cooling [7] [8]. This phase transition is critical for product recovery and occurs in the temperature range of 800-1200°C [4].

Concurrent reactions within the furnace include the reduction of iron oxides to form ferrophosphorus as a byproduct, and the formation of calcium silicate slag through the reaction of lime with silica flux [2] [6] [7]. The iron reduction reaction (FeO + C → Fe + CO) occurs at temperatures between 1200-1350°C, competing with the primary phosphorus reduction reaction for available carbon.

The slag formation mechanism involves the reaction of calcium oxide with silica to form calcium silicate phases, which serve as a flux to maintain appropriate slag viscosity and facilitate efficient tapping operations [6] [7]. The slag composition and properties significantly influence the overall process efficiency and phosphorus recovery rates.

Advanced understanding of reaction mechanisms has revealed the importance of mass transfer phenomena in limiting reaction rates. The overall process kinetics are controlled by both chemical reaction rates and mass transfer of reactants and products through the porous furnace burden [18].

Process Parameter Optimization Techniques

Process parameter optimization in yellow phosphorus production requires sophisticated approaches to manage the complex interactions between multiple variables affecting furnace performance, energy efficiency, and product quality. Traditional optimization methods have evolved from empirical approaches to systematic statistical and computational techniques.

The critical process parameters requiring optimization include furnace temperature (1300-1500°C), electrode power (45-80 MW), charge composition ratios, residence time, and gas flow characteristics [1] [7]. These parameters exhibit complex interdependencies, necessitating multivariate optimization approaches rather than single-variable adjustments.

Modern optimization techniques employ statistical process control methodologies, including control charts, process capability analysis, and real-time monitoring systems. Advanced furnace control systems utilize automated electrode positioning based on electrical resistance measurements and power consumption profiles [2] [6]. The electrode current control maintains optimal arc characteristics while minimizing energy consumption and electrode wear [7] [17].

Temperature optimization involves balancing reaction completeness against energy consumption and furnace lining durability [5] [7]. Optimal furnace temperatures typically range from 1400-1450°C, providing sufficient energy for complete reduction while minimizing excessive silica reduction and unwanted side reactions [7] [8].

Charge composition optimization focuses on achieving the optimal ratios of phosphate rock (70-75%), silica (15-20%), and coke (10-15%) to maximize phosphorus recovery while maintaining appropriate slag properties [1]. The optimization considers phosphate rock quality, moisture content, particle size distribution, and chemical composition variations [9].

Advanced optimization approaches incorporate real-time process monitoring and adaptive control systems. These systems utilize process data analytics to identify optimal operating conditions and automatically adjust process parameters to maintain performance targets.

Response Surface Methodology for Production Enhancement

Response Surface Methodology has emerged as a powerful statistical tool for optimizing yellow phosphorus production processes, enabling systematic evaluation of multiple process variables and their interactions. This approach provides a mathematical framework for modeling complex process relationships and identifying optimal operating conditions.

The application of Response Surface Methodology in phosphorus production typically employs Box-Behnken or Central Composite Design approaches to minimize experimental requirements while maximizing information content. These designs enable efficient exploration of the process space using 3-5 factors at multiple levels, requiring significantly fewer experimental runs compared to full factorial approaches.

Key factors typically included in RSM studies for phosphorus production include furnace temperature, electrode power, charge composition ratios, residence time, and cooling water flow rates. The response variables commonly optimized include phosphorus recovery rate, energy consumption, product purity, and environmental impact metrics.

The Box-Behnken design approach has proven particularly effective for phosphorus production optimization, utilizing three levels for each factor (-1, 0, +1) and incorporating center point replicates to estimate experimental error. This design avoids extreme factor combinations that might be impractical or unsafe in industrial applications.

Central Composite Design offers advantages when dealing with larger numbers of factors (up to 8 variables) and provides excellent prediction capabilities across the entire experimental space. The design incorporates factorial points, axial points, and center points to enable quadratic model fitting and accurate response surface generation.

The optimization process typically involves developing second-order polynomial models relating process factors to response variables, followed by statistical analysis to identify significant effects and interactions. Analysis of variance techniques evaluate model adequacy, while response surface plots visualize optimal operating regions.

Multi-objective optimization using desirability functions enables simultaneous optimization of multiple response variables, providing balanced solutions that consider economic, environmental, and technical objectives. The composite desirability approach weights individual response objectives according to their relative importance in the overall process optimization.

Implementation of RSM-based optimization has demonstrated significant improvements in phosphorus production efficiency, with reported improvements in recovery rates of 5-10% and energy consumption reductions of 10-15%. The methodology provides robust statistical validation of optimization results and enables prediction of process performance under varying operating conditions.

The integration of RSM with modern process control systems enables continuous optimization and adaptive process management. This approach supports real-time decision-making and process improvement initiatives, contributing to enhanced competitiveness and sustainability in yellow phosphorus production.

Physical Description

Color/Form

Colorless or white, transparent, crystalline solid; waxy appearance; darkens on exposure to light. Sometimes called yellow phosphorus; color due to impurities. Two allotropic modifications: alpha-form exists at room temperature; cubic crystals containing P4 molecules; beta-form hexagonal crystals. /White phosphorus/

Yellow /allotropic form/: Colorless to yellow, wax-like solid.

Black /allotropic form/: Polymorphic; orthorhombic crystalline form; amorphous form.

For more Color/Form (Complete) data for PHOSPHORUS, ELEMENTAL (6 total), please visit the HSDB record page.

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Red: 4.77; White: 4.42 (Air = 1)

Density

Odor

Acrid

Decomposition

Melting Point

UNII

Mechanism of Action

Exposure to white phosphorus has been shown to damage the rough endoplasmic reticulum and cause a disaggregation of polyribosomes. This damage results in impairment of protein synthesis, in particular, a decrease in the synthesis of the apolipoprotein portion of very low density lipoproteins (VLDL), which are required for the transport of triglycerides. A significant decrease in protein synthesis has been detected as early as 3 hours after oral exposure. The smooth endoplasmic reticulum is also involved in the formation of the VLDLs, and damage to the smooth endoplasmic reticulum also impairs the formation of VLDLs. The net result of these ultrastructural changes is an accumulation of triglycerides in the liver. This results in steatosis and fibrosis, which is one of the mechanisms involved in the hepatotoxicity of white phosphorus. The mechanism behind the damage to the endoplasmic reticulum is not known; also, it is not known whether white phosphorus itself or a metabolite of white phosphorus is the damaging agent. In addition to these damages, white phosphorus or a metabolite causes damage to the mitochondria and nuclei in the livers of animals orally exposed to white phosphorus. The damage to the mitochondria may impair the cell's ability to produce ATP, thus resulting in necrosis of the cell. Fatty infiltration and/or cellular damage has also been observed in the kidney, brain, and heart. It is possible that white phosphorus (or a metabolite) also impairs the ability of cells in these organs to produce ATP. The mitochondrial damage may also inhibit fatty acid oxidation (also contributing to the decreased availability of ATP) which could result in an accumulation of fat in the organs.

Vapor Pressure

Impurities

...White phosphorus contains boron, silicon, calcium, aluminum, iron, and arsenic in excess of 10 ppm as impurities... .

Because white phosphorus oxidizes rapidly, phosphorus fumes/vapors may contain phosphoric oxide and phosphorus oxide, in addition to phosphorus.

Other CAS

Absorption Distribution and Excretion

Elemental yellow phosphorus is well absorbed from the skin and gastrointestinal tract ... . The lung and gut excrete yellow phosphorus, but little elimination occurs via the kidneys. Red phosphorus is practically unabsorbable.

Unreacted elementary phosphorus may be demonstrated in the tissues of people who die several days after ingesting phosphorus but not in those who die after longer periods.

Red phosphorus is nonvolatile, insoluble, not absorbed through the gastrointestinal tract, and, therefore, relatively harmless when ingested.

For more Absorption, Distribution and Excretion (Complete) data for PHOSPHORUS, ELEMENTAL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Flammable - 4th degree, Reactive - 2nd degree

-> NIOSH Emergency Response Categories

Methods of Manufacturing

Red phosphorus is produced by heating white crystalline phosphorus to about 400 °C under an atmosphere of an oxygen-free inert gas, such as nitrogen or argon.

Black phosphorus: Produced from the white modification under high pressures.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Custom Compounding of Purchased Resins

Primary Metal Manufacturing

Not Known or Reasonably Ascertainable

Wholesale and Retail Trade

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Phosphorus: ACTIVE

Aqueous solns of red phosphorus are used to remove nitrogen dioxide from flue gases.

Elemental phosphorus is produced and marketed in the alpha-form, of white or yellow phosphorus, the tetrahedral P4 allotrope. A small amount of red phosphorus, P, is produced by conversion from white phosphorus. The black modification prepared under high pressure does not have commercial importance.

Commercial product is generally somewhat yellow owing to the presence of small amounts of the red phosphorus allotrope. It may also be slightly gray in color because of incomplete separation of coke dusts and other impurities generated in the manufacturing process.

Analytic Laboratory Methods

NIOSH Method 257: Analyte: Phosphorus (white); Matrix: Air; Procedure: Gas chromatography; Range: 0.01 to 1.00 mg/cu m in a 20 liter sample of air; Precision: 0.06 at 0.1 mg/cu m.

NIOSH Method 242: Analyte: Phosphorus (yellow, white); Matrix: Air; Procedure: Flame photometric gas chromatography; Range: 0.005 - 5.0 mg/cu m; Precision: 0.033 relative standard deviation (analytical).

Air samples containing phosphorus are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 214.9. An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 22 ng/ml, a sensitivity of 0.17, and a precision of 0.056 at 1000 ug/filter. /Phosphorus/

For more Analytic Laboratory Methods (Complete) data for PHOSPHORUS, ELEMENTAL (18 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from oxidizing materials. Always keep container closed. /Phosphorus, amorphous/

Interactions

It has been demonstrated that intragastric administration of cysteine hydrochloride in a dose of 50 mg/kg and sodium sulfate in a dose of 25 mg/kg with reference to sulfate ion reduced the circulatory disturbances, dystrophic and sclerotic changes in the rat liver caused by intragastric administration of yellow phosphorus at a dose of 1 mg/kg. Admin of the drugs interfered with the development of liver cirrhosis, stimulated regeneration, and raised the adaptive abilities of hepatocytes. Cysteine protected hepatocyte mitochondria from phosphorus and activated their function.

The interactive effects of copper sulfate associated with dermal absorption are equivocal. Information was located suggesting antagonistic effects of copper sulfate solutions in water, glycerol, and oil with respect to phosphorus absorption. Emulsions of 3% copper sulfate (with 1% hydroxyethyl cellulose, 5% sodium bicarbonate, and 1% lauryl sulfate) applied to white phosphorus burns also appeared to demonstrate an antagonistic interaction in one study by preventing white phosphorus-induced death in rats. However, the same emulsion solution had no beneficial effect in a later repeat of the experiment. The mechanism by which copper sulfate theoretically impedes dermal absorption of phosphorus following white phosphorus burn is the formation of a copper-phosphorus complex (Cu3P2) that will not be absorbed, is unstable and may decompose to ionic copper and phosphate when in contact with oxygen in the air

A safer and potentially more reliable antagonist to white phosphorus dermal absorption is a solution of silver nitrate (AgNO3). The mechanism is not known with certainty but is hypothesized to be formation of Ag3P, the toxic properties of which are not reported.

For more Interactions (Complete) data for PHOSPHORUS, ELEMENTAL (9 total), please visit the HSDB record page.

Stability Shelf Life

White: Darkens on exposure to light.

Yellow: Gives off acrid fumes on exposure to air

White phosphorus is the most reactive allotropic form of elemental phosphorus, combusting (oxidizing) spontaneously in the presence of oxygen to form P4O10 and P4O6, which in turn are easily hydrated to form oxo acids of phosphorus.